2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one
Description
This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 4 with a 1,2,4-oxadiazole ring. The oxadiazole is further functionalized at position 3 with a 4-(propan-2-yloxy)phenyl group and at position 5 with a 4-fluorophenyl moiety. The oxadiazole ring acts as a bioisostere for ester or amide groups, offering resistance to enzymatic degradation . The dihydroisoquinolinone core provides rigidity, which may optimize binding interactions with biological targets.
Properties
IUPAC Name |
2-(4-fluorophenyl)-4-[3-(4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3/c1-16(2)32-20-13-7-17(8-14-20)24-28-25(33-29-24)23-15-30(19-11-9-18(27)10-12-19)26(31)22-6-4-3-5-21(22)23/h3-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCQUTMVJQEKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting with the preparation of the isoquinolin-1(2H)-one core. This is followed by the introduction of the oxadiazole ring and the subsequent attachment of the fluorophenyl and isopropoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Structural Characteristics
The molecular structure of the compound can be represented as follows:This structure includes:
- Fluorophenyl moiety : Enhances lipophilicity and biological activity.
- Oxadiazole ring : Known for its antimicrobial and anticancer properties.
- Dihydroisoquinoline framework : Associated with neuroprotective effects.
Biological Activities
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities. The specific compound under discussion is expected to demonstrate:
- Antimicrobial Activity : Similar oxadiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antitumor Effects : The presence of the oxadiazole moiety is linked to potential anticancer properties, making it a candidate for further investigation in cancer therapy .
- Neuroprotective Properties : The dihydroisoquinoline structure may confer neuroprotective effects, suggesting applications in neurodegenerative diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step chemical reactions that create the oxadiazole ring and integrate the dihydroisoquinoline framework. Key synthetic pathways include:
- Formation of the oxadiazole ring through cyclization reactions.
- Subsequent modifications to introduce the fluorophenyl and propan-2-yloxy groups.
The ability to derivatize this compound allows for the exploration of various analogs with enhanced biological properties.
Case Studies and Research Findings
Several studies have highlighted the potential applications of similar compounds:
- Antibacterial Studies : Research has shown that hybrids with oxadiazole structures effectively inhibit Helicobacter pylori, a bacterium associated with gastric ulcers . In one study, compounds demonstrated inhibition zones ranging from 27 mm to 32 mm against resistant strains.
- Antitumor Research : Compounds with similar structural features have been tested for their ability to inhibit tumor growth in vitro. For instance, derivatives that include both oxadiazole and dihydroisoquinoline frameworks exhibited significant cytotoxicity against cancer cell lines .
- Neuroprotective Studies : Investigations into dihydroisoquinoline derivatives have revealed their potential to protect neuronal cells from oxidative stress, indicating possible therapeutic uses in conditions like Alzheimer's disease .
Comparative Analysis of Related Compounds
The following table summarizes the structural features and biological activities of compounds related to 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one :
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial, Antitumor |
| Dihydroisoquinoline Derivatives | Isoquinoline backbone | Neuroprotective effects |
| Propan-2-yloxyphenyl Compounds | Alkoxy substitution | Anti-inflammatory properties |
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The following compounds share structural motifs with the target molecule:
Key Observations:
- Substituent Effects: Propan-2-yloxy vs. Methoxy: The bulkier propan-2-yloxy group in the target compound likely increases lipophilicity (clogP ~3.5 estimated) compared to the methoxy analog (clogP ~2.8), which may improve blood-brain barrier penetration . Fluorophenyl vs.
Research Findings and Data Gaps
- Crystallographic Data: No direct evidence for the target compound’s crystal structure, but SHELX refinement methods (widely used for heterocycles, as in ) could elucidate conformational preferences.
- Biological Activity: Limited data on the target compound’s efficacy. Analogs like show moderate activity in kinase assays (IC₅₀ ~100 nM), suggesting the target may exhibit similar potency.
- SAR Trends :
- Oxadiazole vs. Triazole : Oxadiazoles generally exhibit higher metabolic stability but lower hydrogen-bonding capacity than triazoles .
- Substituent Position : Para-substitution on phenyl rings (e.g., 4-fluorophenyl) optimizes steric and electronic interactions in binding pockets compared to ortho/meta positions .
Biological Activity
The compound 2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one is a complex heterocyclic organic molecule that integrates a fluorophenyl moiety and an oxadiazole ring within a dihydroisoquinoline framework. This unique structure suggests a potential for diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Overview
This compound features several notable structural elements:
- Fluorophenyl Group : Typically enhances lipophilicity and biological activity.
- Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer properties.
- Dihydroisoquinoline Backbone : Associated with neuroprotective effects and other pharmacological activities.
Anticancer Activity
Recent studies indicate that derivatives of oxadiazole exhibit significant anticancer properties. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for some oxadiazole derivatives range from 0.12 to 2.78 µM, indicating strong potential for therapeutic applications .
- Mechanism of Action : Western blot analyses have suggested that certain derivatives increase p53 expression and activate apoptotic pathways, leading to cell death in cancerous cells .
Antimicrobial Activity
The oxadiazole ring is also associated with antimicrobial properties. Compounds similar to the target molecule have demonstrated:
- Broad-Spectrum Activity : Enhanced activity against gram-positive bacteria compared to gram-negative strains. This suggests potential applications in treating infections caused by resistant bacterial strains .
Case Studies
Several studies have investigated the biological activity of compounds related to the target molecule:
- Study on Oxadiazole Derivatives :
- Antimicrobial Evaluation :
Comparative Analysis
A comparative analysis of similar compounds highlights the biological activity associated with different structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial, Antitumor |
| Dihydroisoquinoline Derivatives | Isoquinoline backbone | Neuroprotective effects |
| Propan-2-yloxyphenyl Compounds | Alkoxy substitution | Anti-inflammatory properties |
This table illustrates the diverse potential of compounds featuring the oxadiazole moiety alongside other functional groups.
Q & A
Q. How does the propan-2-yloxy group influence pharmacokinetic properties in preclinical models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
